4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
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Overview
Description
4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt: is a chemical compound with diverse applications in scientific research, particularly in the fields of biochemistry and pharmaceutical studies. This compound is known for its unique structure, which includes a pteridine ring system substituted with amino and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt typically involves the following steps:
Cyclization Reaction: The starting materials, such as 2,4,5-triamino-6-hydroxypyrimidine and acetone, undergo a cyclization reaction to form the pteridine ring system.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with sodium hydroxide to introduce the sodium salt form.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt is used as a building block in organic synthesis, particularly in the synthesis of pteridine derivatives.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving pteridine derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness: this compound is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
sodium;4-amino-2,6-dimethylpteridin-7-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O.Na/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;/h1-2H3,(H3,9,11,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDYOONLYLBKB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)C)N)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N5NaO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675578 |
Source
|
Record name | Sodium 4-amino-2,6-dimethylpteridin-7-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216633-22-5 |
Source
|
Record name | Sodium 4-amino-2,6-dimethylpteridin-7-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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